1H-benzimidazol-5-ol hydrobromide chemical properties
1H-benzimidazol-5-ol hydrobromide chemical properties
Technical Whitepaper: 1H-Benzimidazol-5-ol Hydrobromide in Medicinal Chemistry
Executive Summary
1H-benzimidazol-5-ol hydrobromide (also known as 5-hydroxybenzimidazole hydrobromide) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a dual-functional pharmacophore, combining the hydrogen-bond donor/acceptor properties of the benzimidazole core with the redox-active and derivatizable phenolic hydroxyl group. While the free base (CAS: 1006-79-7) is amphoteric and sparingly soluble in water, the hydrobromide salt form is engineered to enhance aqueous solubility, facilitating bioavailability in biological assays. This guide details the physicochemical profile, validated synthetic routes, and handling protocols for this compound, positioning it as a versatile intermediate for kinase inhibitors, anthelmintic metabolites, and vitamin B12 biosynthetic precursors.
Physicochemical Profile & Structural Logic
The utility of 1H-benzimidazol-5-ol hydrobromide stems from its ability to exist in multiple ionization states depending on the pH environment. Understanding this speciation is vital for optimizing extraction and formulation.
Chemical Identity
-
IUPAC Name: 1H-benzimidazol-5-ol; hydrobromide
-
Common Name: 5-Hydroxybenzimidazole hydrobromide[1]
-
Molecular Weight: 134.14 (Free Base) + 80.91 (HBr) ≈ 215.05 g/mol
-
Appearance: Off-white to pale beige crystalline powder (phenolic oxidation can cause darkening).
Amphoteric Nature & pKa Values
The molecule possesses two distinct ionizable centers:
-
The Imidazole Ring (Basic): The N3 nitrogen can accept a proton. The pKa of the conjugate acid is approximately 5.5 – 6.0 . In the hydrobromide salt, this nitrogen is protonated (
), rendering the molecule cationic and water-soluble. -
The Phenolic Hydroxyl (Acidic): The -OH group at position 5 can donate a proton. The pKa is approximately 9.5 – 10.0 .
Solubility Implication:
-
pH < 5: Fully protonated (Cationic). High aqueous solubility (Salt form).
-
pH 6–9: Neutral zwitterionic character (Free Base). Minimum solubility; tends to precipitate.
-
pH > 10: Deprotonated (Anionic Phenolate). High solubility in alkali.
| Property | Value / Characteristic | Relevance |
| Melting Point | > 250 °C (dec) | High lattice energy typical of ionic salts. |
| Solubility (H₂O) | Moderate to High | HBr salt disrupts crystal packing, aiding dissolution. |
| UV | ~270–280 nm | Characteristic benzimidazole absorption; shifts with pH. |
| Stability | Air/Light Sensitive | Phenolic group is prone to oxidation to quinones if unprotected. |
Synthetic Routes & Purification[3][4]
For research applications requiring high purity, the synthesis is approached in two phases: construction of the heterocycle followed by salt formation.
Validated Synthetic Workflow
The most reliable route utilizes the Phillips Condensation , reacting 3,4-diaminophenol with formic acid. This avoids the harsh conditions of nitration/reduction sequences.
Protocol: Synthesis of 1H-Benzimidazol-5-ol Hydrobromide
-
Starting Material: Dissolve 3,4-diaminophenol dihydrochloride (1.0 eq) in 4N Hydrochloric acid.
-
Cyclization: Add Formic acid (1.2 eq) or Triethyl orthoformate. Reflux the mixture for 4–6 hours.
-
Neutralization (Isolation of Base): Cool to room temperature. Adjust pH to ~7.5 using aqueous Ammonia (
). The free base (5-hydroxybenzimidazole) will precipitate. Filter and wash with cold water. -
Salt Formation (Hydrobromide):
-
Suspend the dried free base in minimal hot Ethanol (EtOH).
-
Add concentrated Hydrobromic acid (48% aq. HBr, 1.05 eq) dropwise.
-
The solution will clarify as protonation occurs, followed by precipitation of the HBr salt upon cooling.
-
-
Recrystallization: Purify using Ethanol/Water (9:1).
Visualization of Synthesis & Speciation
Figure 1: Step-wise synthetic pathway from diaminophenol precursors to the hydrobromide salt.
Reactivity & Derivatization Strategies
Researchers utilizing this scaffold for drug discovery must navigate its multiple reactive sites. The 5-hydroxy group allows for etherification (prodrug design), while the N1 position is open for alkylation.
Regioselectivity Challenges
-
O-Alkylation: Under basic conditions (e.g.,
in DMF), the phenolic oxygen is more nucleophilic than the imidazole nitrogen. This yields 5-alkoxybenzimidazoles . -
N-Alkylation: Requires careful control. Direct alkylation often yields a mixture of N1 and N3 isomers due to tautomerism.
-
Electrophilic Substitution: The electron-rich phenol ring activates positions C4 and C6 for halogenation or nitration.
pH-Dependent Speciation Logic
Figure 2: Speciation diagram illustrating the effect of pH on solubility and charge state.
Biological Relevance & Applications
Drug Metabolism & Pharmacokinetics (DMPK)
5-Hydroxybenzimidazole is a primary metabolite of Thiabendazole (an anthelmintic/fungicide). In mammalian liver microsomes, cytochrome P450 enzymes hydroxylate the benzimidazole ring at the 5-position.
-
Application: The hydrobromide salt is used as an analytical standard to quantify metabolic clearance of benzimidazole drugs in plasma/urine via HPLC-MS/MS.
Vitamin B12 Biosynthesis
It acts as a lower ligand base precursor in the anaerobic biosynthesis of cobamides (Vitamin B12 analogs) in bacteria.
-
Mechanism:[3][4][5] It is incorporated into the nucleotide loop of the cobamide structure, replacing 5,6-dimethylbenzimidazole in certain bacterial strains.
Handling, Safety, and Analytics
Safety Protocols
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Hazards: Causes serious eye irritation (H319). May cause respiratory irritation.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Hygroscopic and light-sensitive. Store at 2–8°C in amber vials under inert gas (Argon/Nitrogen) to prevent oxidative darkening (quinone formation).
Analytical Validation (Self-Validating Protocol)
To confirm the identity of the synthesized hydrobromide salt:
-
¹H NMR (DMSO-d₆): Look for the downfield shift of the C2 proton (~8.5–9.0 ppm) due to the cationic nature of the ring. The phenolic proton typically appears as a broad singlet >9.5 ppm (exchangeable with
). -
Silver Nitrate Test: Dissolve a small amount in water and add
. A pale yellow precipitate ( ) confirms the presence of the bromide counter-ion. -
HPLC: Use a reverse-phase C18 column. Mobile phase: Water (0.1% Formic Acid) / Acetonitrile. The salt will elute as the free cation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3082533, 5-Hydroxybenzimidazole. Retrieved from [Link]
- Wright, J. B. (1951).The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.
-
Ren, S., et al. (2018). Anaerobic 5-Hydroxybenzimidazole Formation from Aminoimidazole Ribotide: An Unanticipated Intersection of Thiamin and Vitamin B12 Biosynthesis. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. Buy 5-Hydroxybenzimidazole | 41292-65-3 [smolecule.com]
- 2. 5-Hydroxybenzimidazole | C7H6N2O | CID 3082533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anaerobic 5-Hydroxylbenzimidazole formation from aminoimidazole ribotide: an unanticipated intersection of thiamin and vitamin B12 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
